molecular formula C21H29N5O3S B2392335 3-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine CAS No. 1219845-19-8

3-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

Cat. No.: B2392335
CAS No.: 1219845-19-8
M. Wt: 431.56
InChI Key: UKALXXRNDDZDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a piperazine and a pyrrolidine moiety, as well as a methoxy-dimethylphenyl sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarbonyl compounds.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives.

    Attachment of the Pyrrolidine Group: The pyrrolidine ring is incorporated through similar nucleophilic substitution reactions.

    Sulfonylation: The methoxy-dimethylphenyl sulfonyl group is added using sulfonyl chloride derivatives in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylphenyl groups.

    Reduction: Reduction reactions may target the pyridazine ring or the sulfonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., sodium hydroxide) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 3-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine
  • 3-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

Uniqueness

Compared to similar compounds, 3-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine stands out due to the presence of the methoxy-dimethylphenyl group. This unique substitution pattern can influence the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable subject of study in various scientific fields.

Biological Activity

The compound 3-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine (CAS Number: 1219845-19-8) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

PropertyValue
Molecular FormulaC21H29N5O3S
Molecular Weight431.6 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active sites of various enzymes, thus disrupting their normal function.
  • Receptor Modulation : It can interact with cell surface receptors, altering cellular signaling pathways that are crucial for various biological processes.
  • Cellular Process Disruption : By interfering with cellular functions, it may induce apoptosis or inhibit cell proliferation in cancer cells.

Antitumor Activity

Recent studies have evaluated the antitumor potential of compounds similar to this compound. For instance, research on pyridazine derivatives demonstrated promising inhibitory effects on cancer cell lines such as NCI-H1975 and A549. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported as low as 13 nM, indicating strong antitumor activity .

Inhibition of Kinase Activity

The compound's structural analogs have been investigated for their inhibitory effects on EGFR (Epidermal Growth Factor Receptor) tyrosine kinase activity. For example, certain pyrido[2,3-d]pyrimidine derivatives exhibited IC50 values below 50 μM against various cancer cell lines, suggesting that modifications in the chemical structure can enhance biological activity .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Sulfonamide : The reaction begins with the sulfonation of 5-methoxy-2,4-dimethylphenyl using a sulfonyl chloride.
  • Piperazine Formation : The sulfonamide is then reacted with piperazine under basic conditions to form the piperazine ring.
  • Pyridazine Introduction : Finally, a pyridazine moiety is introduced through cyclization reactions.

These synthetic routes are crucial for optimizing yield and purity during production.

Research Findings Summary

Recent research has highlighted the following key findings regarding the biological activity of this compound:

  • Selective Cytotoxicity : Compounds similar to this pyridazine derivative showed selective cytotoxicity against specific cancer cells while exhibiting minimal toxicity to normal cells.
  • Potential as Therapeutic Agents : The unique structural features suggest that these compounds could serve as leads for developing new therapeutic agents targeting various diseases.
  • Inhibition Rates : In studies assessing inhibition rates against specific kinases, certain derivatives achieved inhibition rates exceeding 90%, indicating high efficacy .

Properties

IUPAC Name

3-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3S/c1-16-14-17(2)19(15-18(16)29-3)30(27,28)26-12-10-25(11-13-26)21-7-6-20(22-23-21)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKALXXRNDDZDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.